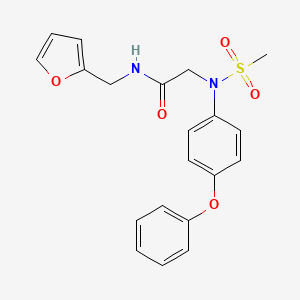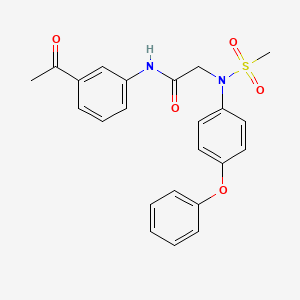
N~1~,N~2~-bis(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide
描述
N~1~,N~2~-bis(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as BAY 38-4766, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a selective and potent antagonist of the transient receptor potential vanilloid type 1 (TRPV1) receptor, which is involved in pain sensation and inflammation.
作用机制
The mechanism of action of N~1~,N~2~-bis(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 38-4766 involves the inhibition of TRPV1-mediated signaling pathways. TRPV1 is a non-selective cation channel that is activated by various stimuli, such as heat, acid, and capsaicin. Activation of TRPV1 can lead to the influx of calcium ions into the cell, which can trigger various downstream signaling pathways, such as the activation of protein kinase C and the release of pro-inflammatory cytokines. N~1~,N~2~-bis(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 38-4766 can block the activation of TRPV1 by binding to the receptor and preventing the influx of calcium ions into the cell.
Biochemical and Physiological Effects:
N~1~,N~2~-bis(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 38-4766 has been shown to have various biochemical and physiological effects, which are mediated by the inhibition of TRPV1-mediated signaling pathways. It can inhibit the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the pathogenesis of various inflammatory disorders. N~1~,N~2~-bis(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 38-4766 can also inhibit the activation of protein kinase C, which is involved in the regulation of various cellular processes, such as cell proliferation and apoptosis. In addition, N~1~,N~2~-bis(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 38-4766 can inhibit the growth and proliferation of various cancer cell lines, which may be due to the inhibition of TRPV1-mediated signaling pathways.
实验室实验的优点和局限性
N~1~,N~2~-bis(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 38-4766 has several advantages and limitations for lab experiments. One of the advantages is its high potency and selectivity for TRPV1, which can allow for the specific inhibition of TRPV1-mediated signaling pathways without affecting other cellular processes. Another advantage is its stability and solubility in various solvents, which can allow for easy handling and administration in lab experiments. However, one of the limitations is its potential toxicity and side effects, which may limit its use in certain experimental settings. Another limitation is its high cost and limited availability, which may restrict its use in large-scale experiments.
未来方向
There are several future directions for the research and development of N~1~,N~2~-bis(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 38-4766. One direction is the optimization of its chemical structure and synthesis method to improve its potency, selectivity, and safety profile. Another direction is the investigation of its therapeutic potential in various diseases, such as chronic pain, inflammatory disorders, and cancer, through preclinical and clinical trials. In addition, further studies are needed to elucidate the precise mechanism of action of N~1~,N~2~-bis(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 38-4766 and its downstream signaling pathways. Finally, the development of novel TRPV1 antagonists based on the chemical structure of N~1~,N~2~-bis(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 38-4766 may lead to the discovery of new therapeutic agents for various diseases.
科学研究应用
N~1~,N~2~-bis(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 38-4766 has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, inflammatory disorders, and cancer. It has been shown to be a potent and selective TRPV1 antagonist, which can block the activation of TRPV1 by various stimuli, such as capsaicin, heat, and acid. This can lead to the inhibition of pain sensation and inflammation, which are mediated by TRPV1. N~1~,N~2~-bis(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 38-4766 has also been shown to have anti-tumor effects in various cancer cell lines, which may be due to the inhibition of TRPV1-mediated signaling pathways.
属性
IUPAC Name |
2-(2,6-dimethyl-N-methylsulfonylanilino)-N-(2,6-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-13-8-6-9-14(2)18(13)20-17(22)12-21(25(5,23)24)19-15(3)10-7-11-16(19)4/h6-11H,12H2,1-5H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBUYIJNVIDOBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN(C2=C(C=CC=C2C)C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-Dimethyl-phenyl)-2-[(2,6-dimethyl-phenyl)-methanesulfonyl-amino]-acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N~1~-(3,4-dimethylphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3570700.png)
![N~1~-cyclopentyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)glycinamide](/img/structure/B3570704.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-(4-methoxyphenyl)glycinamide](/img/structure/B3570712.png)
![N~1~-(4-acetylphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)glycinamide](/img/structure/B3570717.png)
![methyl N-[(4-ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycinate](/img/structure/B3570723.png)
![methyl N-[(4-bromophenyl)sulfonyl]-N-(4-ethoxyphenyl)glycinate](/img/structure/B3570736.png)
![N-benzyl-2-{benzyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B3570743.png)

![3,4-dimethoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B3570773.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B3570777.png)
![N-[4-(1-piperidinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B3570792.png)